

The Electrophilicity of Oxalyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxalyl chloride*

Cat. No.: *B122117*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl chloride, with the chemical formula $(COCl)_2$, is a highly reactive and versatile reagent in organic synthesis, primarily recognized for its potent electrophilic character.^[1] This colorless, sharp-smelling liquid serves as a key building block in a multitude of chemical transformations, ranging from the synthesis of pharmaceuticals and agrochemicals to the preparation of complex organic intermediates.^{[2][3]} Its high reactivity stems from the presence of two adjacent electrophilic carbonyl carbons and the excellent leaving group ability of the chloride ions.^[1] This guide provides an in-depth exploration of the electrophilicity of **oxalyl chloride**, focusing on its application in key synthetic methodologies, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Concepts of Electrophilicity

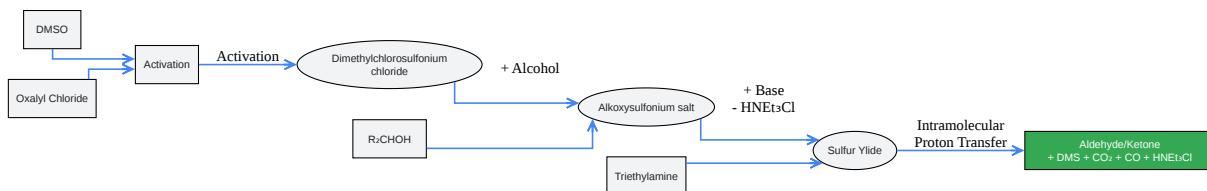
The electrophilicity of **oxalyl chloride** is fundamentally dictated by the electron deficiency of its carbonyl carbons. This is a consequence of the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms attached to the carbonyl groups.^[4] A key indicator of electrophilicity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy signifies a greater willingness of the molecule to accept electrons from a nucleophile, thus indicating higher electrophilicity.^[5]

Another important quantitative measure is the partial positive charge on the carbonyl carbons. A greater positive charge suggests a more potent site for nucleophilic attack. Computational chemistry provides valuable insights into these parameters.

Quantitative Data on the Electrophilicity of Oxalyl Chloride

While extensive experimental kinetic data directly quantifying the electrophilicity of **oxalyl chloride** across a wide range of reactions is not readily available in the literature, computational studies offer significant insights.

Parameter	Value	Method	Reference
Electron Affinity	~1.8 eV	Photoelectron Imaging & Ab Initio Modeling	[6][7]
Vertical Detachment Energy	2.33(4) eV	Photoelectron Imaging & Ab Initio Modeling	[6][7]
Intramolecular 2H Kinetic Isotope Effect (Swern Oxidation of Benzyl Alcohol at -78 °C)	2.82 ± 0.06	Experimental Measurement	[8][9][10]


Note: The electron affinity provides a measure of the energy change when an electron is added to a neutral molecule to form a negative ion, indicating the molecule's ability to accept an electron. The vertical detachment energy is the energy required to remove an electron from the anion without a change in geometry. The kinetic isotope effect provides quantitative insight into the transition state of a specific reaction.

Key Reactions Highlighting the Electrophilicity of Oxalyl Chloride

The electrophilic nature of **oxalyl chloride** is prominently demonstrated in several cornerstone reactions of organic synthesis.

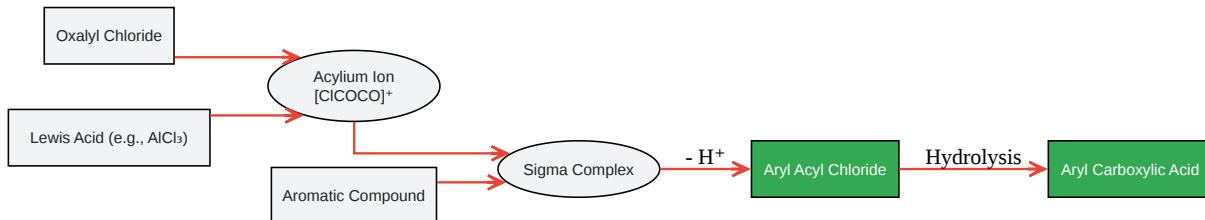
Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[11] In this reaction, **oxalyl chloride** serves as an activator for dimethyl sulfoxide (DMSO).

[Click to download full resolution via product page](#)

Caption: The Swern oxidation pathway.

Materials:


- Secondary Alcohol (1.0 equiv)
- **Oxalyl chloride** (1.5 equiv)
- Dimethyl sulfoxide (DMSO) (2.7 equiv)
- Triethylamine (7.0 equiv)
- Dichloromethane (DCM), anhydrous
- Water
- Brine
- Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

- To a solution of **oxalyl chloride** in anhydrous DCM at -78 °C, add a solution of DMSO in anhydrous DCM dropwise over 5 minutes.
- Stir the mixture for 5 minutes at -78 °C.
- Add a solution of the secondary alcohol in anhydrous DCM dropwise over 5 minutes.
- Stir the reaction mixture for 30 minutes at -78 °C.
- Add triethylamine dropwise over 10 minutes.
- Allow the mixture to warm to room temperature.
- Quench the reaction by adding water.
- Extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[\[6\]](#)

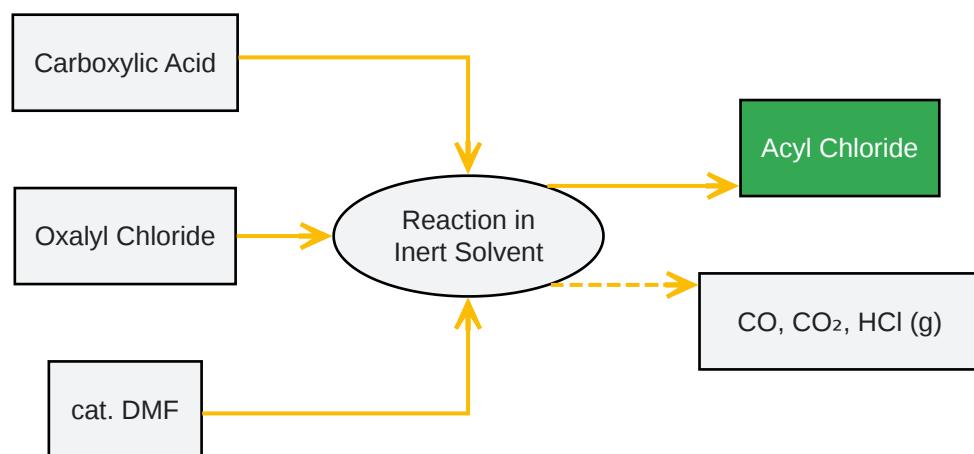
Friedel-Crafts Acylation

Oxalyl chloride is a potent acylating agent in Friedel-Crafts reactions, reacting with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), to introduce an acyl group.[\[1\]](#)[\[12\]](#) This reaction is a powerful tool for the synthesis of aryl ketones and diones.

[Click to download full resolution via product page](#)

Caption: The Friedel-Crafts acylation process.

Materials:


- Aromatic Compound (e.g., Anisole) (1.0 equiv)
- **Oxalyl chloride** (1.1 equiv)
- Anhydrous Aluminum Chloride (AlCl_3) (2.2 equiv)
- Carbon Disulfide (CS_2), anhydrous
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl_3 in anhydrous CS_2 .
- Cool the suspension to 0 °C in an ice bath.
- Add a solution of the aromatic compound in anhydrous CS_2 dropwise to the stirred suspension.
- Add a solution of **oxalyl chloride** in anhydrous CS_2 dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Synthesis of Acyl Chlorides

One of the most common applications of **oxalyl chloride** is the conversion of carboxylic acids to their corresponding acyl chlorides.^{[1][3]} This transformation is highly efficient and proceeds under mild conditions, often with a catalytic amount of N,N-dimethylformamide (DMF). The gaseous byproducts (CO, CO_2 , and HCl) are easily removed, simplifying the workup.^[1]

[Click to download full resolution via product page](#)

Caption: Workflow for acyl chloride synthesis.

Materials:

- Carboxylic Acid (1.0 equiv)
- **Oxalyl chloride** (1.3 equiv)
- N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a solution of the carboxylic acid in anhydrous DCM under an inert atmosphere, add **oxalyl chloride** via syringe.
- Add a catalytic amount of DMF.
- Stir the resulting mixture at room temperature for 1.5 hours.
- Concentrate the reaction mixture by rotary evaporation to remove the solvent and excess **oxalyl chloride**.

- To the crude acyl chloride, add fresh anhydrous DCM and concentrate again to ensure complete removal of volatile byproducts. The resulting acyl chloride is often used directly in the next step without further purification.[13]

Conclusion

Oxalyl chloride stands as a cornerstone electrophile in modern organic synthesis. Its high reactivity, driven by the electronic properties of its dual carbonyl system, enables a wide array of crucial transformations. While a comprehensive experimental dataset quantifying its electrophilicity remains an area for further investigation, computational studies provide valuable predictive insights. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in the effective and safe utilization of this powerful reagent in their synthetic endeavors. As with all highly reactive chemicals, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are paramount when handling **oxalyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Anion of Oxalyl Chloride: Structure and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- To cite this document: BenchChem. [The Electrophilicity of Oxalyl Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122117#exploring-the-electrophilicity-of-oxalyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com